The Discovery of Granulysin: A Technical Chronicle of a Cytotoxic Effector
The Discovery of Granulysin: A Technical Chronicle of a Cytotoxic Effector
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells are the primary effectors of the cellular immune system, tasked with the elimination of virally infected and malignant cells. Their cytotoxic function is largely mediated by the targeted release of effector molecules stored within specialized secretory lysosomes known as cytotoxic granules. While the roles of perforin (B1180081) and granzymes have been extensively studied, another key player in this granular arsenal (B13267) is granulysin. This technical guide provides a comprehensive historical account of the discovery of granulysin in cytotoxic T cells, detailing the experimental methodologies that led to its identification and characterization, presenting key quantitative data, and outlining the signaling pathways that govern its expression.
The Historical Unraveling of a Novel Cytotoxic Molecule
The journey to uncover granulysin began with a search for genes that are expressed during the later phases of T-cell activation. Unlike genes involved in the initial stages of activation, those expressed later are often associated with effector functions.
Initial Identification through Subtractive Hybridization
In 1987, the gene for what would later be named granulysin was first identified through a technique called subtractive hybridization.[1] This method was designed to isolate genes specifically expressed in activated T cells by removing the messenger RNA (mRNA) that is also present in non-activated T cells. The gene was initially designated as "519".[2][3][4][5][6] This early work laid the groundwork for its eventual characterization as a crucial component of the cytotoxic T-cell response.
From "519" to Granulysin: Cloning and Characterization
Following its initial discovery, further research focused on cloning the full-length gene and characterizing the protein it encoded. It was found that the GNLY gene, located on human chromosome 2, is composed of 5 exons.[7][8] The protein product was identified as a member of the saposin-like protein (SAPLIP) family, which are known for their ability to interact with lipids.[3][7]
A key finding was the existence of two protein isoforms: a 15 kDa precursor and a 9 kDa form that is generated through proteolytic cleavage of both the N- and C-termini of the 15 kDa protein.[1][7][9] Subsequent studies revealed that the 9 kDa form is the biologically active cytolytic molecule and is stored in the cytotoxic granules of CTLs and NK cells alongside perforin and granzymes.[3][7] In contrast, the 15 kDa precursor is constitutively secreted and is not directly cytotoxic but plays a role in activating dendritic cells.[7]
The name "granulysin" was eventually proposed to reflect its localization within cytotoxic granules and its lytic function.
Core Experimental Protocols
The discovery and characterization of granulysin were underpinned by a series of key experimental techniques. Below are detailed methodologies for these pivotal experiments.
Subtractive Hybridization for the Identification of Late T-Cell Activation Genes
This technique was instrumental in the initial discovery of the granulysin gene ("519"). The general principle involves the removal of common mRNAs from a "tester" population of cells (activated T cells) by hybridizing them with complementary DNA (cDNA) from a "driver" population (resting T cells). The remaining, unhybridized mRNA represents genes that are uniquely or up-regulated in the tester population.
Methodology:
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mRNA Isolation: Isolate total RNA from both activated and resting T-cell populations, followed by the purification of poly(A)+ mRNA.
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cDNA Synthesis: Synthesize single-stranded cDNA from the driver (resting T-cell) mRNA using reverse transcriptase.
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Hybridization: Hybridize the tester (activated T-cell) mRNA with an excess of the driver cDNA. The common mRNA sequences in the tester population will form mRNA-cDNA hybrids.
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Separation: Separate the mRNA-cDNA hybrids from the single-stranded, unhybridized mRNA. This can be achieved using hydroxyapatite (B223615) chromatography, which selectively binds double-stranded nucleic acids.
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cDNA Library Construction: The subtracted mRNA is then used as a template to synthesize double-stranded cDNA, which is subsequently cloned into a suitable vector to create a subtracted cDNA library.
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Screening: The library is then screened to identify clones representing genes of interest.
Recombinant Granulysin Expression and Purification
To study the function of granulysin in vitro, researchers produced recombinant versions of the protein. Both bacterial (e.g., E. coli) and eukaryotic (e.g., Pichia pastoris, HEK293T cells) expression systems have been used.[10][11][12]
Methodology (using a mammalian expression system):
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Vector Construction: The cDNA encoding the 9 kDa or 15 kDa form of granulysin is cloned into a mammalian expression vector, often with a tag (e.g., polyhistidine) to facilitate purification.
-
Transfection: The expression vector is transfected into a suitable mammalian cell line, such as HEK293T cells, using a method like lipofection.
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Cell Culture and Protein Expression: The transfected cells are cultured in appropriate media. For secreted proteins, the protein of interest will be present in the culture supernatant.
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Purification: The recombinant protein is purified from the cell lysate or culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by other chromatography steps like ion exchange to achieve high purity.
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Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.
Cytotoxicity Assays
A critical step in characterizing granulysin was to demonstrate its cytotoxic activity. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic and widely used method for this purpose.[13][14][15][16][17]
Methodology (Chromium-51 Release Assay):
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Target Cell Labeling: Target cells (e.g., tumor cell lines) are incubated with Na₂⁵¹CrO₄. The radioactive chromate (B82759) is taken up by the cells and binds to intracellular proteins.
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Washing: The labeled target cells are washed multiple times to remove excess, unincorporated ⁵¹Cr.
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Co-incubation: The labeled target cells are incubated with effector cells (e.g., CTLs expressing granulysin) or with purified recombinant granulysin at various effector-to-target (E:T) ratios or concentrations.
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Incubation: The cell mixture is incubated for a set period (typically 4-6 hours) to allow for cell lysis.
-
Supernatant Collection: The plates are centrifuged to pellet the cells, and the supernatant, containing the released ⁵¹Cr, is carefully collected.
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Measurement of Radioactivity: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
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Experimental Release: ⁵¹Cr released in the presence of effector cells/granulysin.
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Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone (represents background lysis).
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Maximum Release: ⁵¹Cr released from target cells lysed with a detergent (e.g., Triton X-100).
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Quantitative Data on Granulysin Activity
The following tables summarize key quantitative data related to the biological activities of granulysin.
| Target Cell/Organism | Granulysin Concentration (LC50/ED50) | Assay Type | Reference |
| Jurkat (human T-cell leukemia) | ~10 µM | Cytotoxicity (Flow Cytometry) | [18] |
| Jurkat (human T-cell leukemia) | 50 µM (for 50% killing) | Cytotoxicity | [19] |
| THP-1 (human monocytic leukemia) | 0.3-1 µg/mL | RANTES Secretion | [20] |
| Activity | Granulysin Concentration | Cell Types | Reference |
| Chemotaxis | 10 nM (maximal activity) | CD4+ T cells, CD8+ T cells, monocytes | [21] |
Signaling Pathways Regulating Granulysin Expression
The expression of granulysin in cytotoxic T cells is tightly regulated and is induced upon T-cell activation.
Cytokine-Mediated Induction
The expression of granulysin is significantly upregulated by common gamma-chain (γc) cytokines, particularly Interleukin-2 (IL-2) and Interleukin-15 (IL-15).[8] These cytokines are crucial for the proliferation and differentiation of cytotoxic T cells and signal through the JAK-STAT pathway.
T-Cell Receptor (TCR) and Co-stimulatory Signaling
Activation of the T-cell receptor (TCR) through recognition of its cognate antigen presented by major histocompatibility complex (MHC) molecules is a primary trigger for granulysin expression. This signaling cascade, in conjunction with co-stimulatory signals (e.g., from CD28), leads to the activation of transcription factors that drive the expression of effector molecules, including granulysin.
Toll-Like Receptor (TLR) Signaling
Granulysin itself can act as an alarmin, a host-derived molecule that signals tissue damage or infection. Both the 9 kDa and 15 kDa forms of granulysin can activate antigen-presenting cells (APCs) through Toll-like receptor 4 (TLR4).[22] This suggests a feedback loop where granulysin can enhance the immune response by promoting APC activation.
Visualizations
Timeline of Granulysin Discovery
Caption: A timeline highlighting the key milestones in the discovery and characterization of granulysin.
Experimental Workflow: Chromium-51 Release Assay
References
- 1. wjgnet.com [wjgnet.com]
- 2. Expression, processing and transcriptional regulation of granulysin in short-term activated human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granulysin, a new human cytolytic granule-associated protein with possible involvement in cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processing, subcellular localization, and function of 519 (granulysin), a human late T cell activation molecule with homology to small, lytic, granule proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GNLY [medbox.iiab.me]
- 6. GNLY - Wikipedia [en.wikipedia.org]
- 7. Granulysin (Lymphokine LAG-2, T-cell activation protein 519, GNLY, LAG2, NKG5, TLA519) | BioVendor R&D [biovendor.com]
- 8. Granulysin: Killer lymphocyte safeguard against microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of granulysin, a novel cytolytic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System [frontiersin.org]
- 11. Production and characterization of recombinant 9 and 15 kDa granulysin by fed-batch fermentation in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatec.de [chromatec.de]
- 13. benchchem.com [benchchem.com]
- 14. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Chromium-51 Release Assay | Revvity [revvity.co.jp]
- 17. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 18. mdpi.com [mdpi.com]
- 19. childrenshospital.org [childrenshospital.org]
- 20. rndsystems.com [rndsystems.com]
- 21. Biology and clinical relevance of granulysin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Granulysin activates antigen-presenting cells through TLR4 and acts as an immune alarmin - PMC [pmc.ncbi.nlm.nih.gov]
